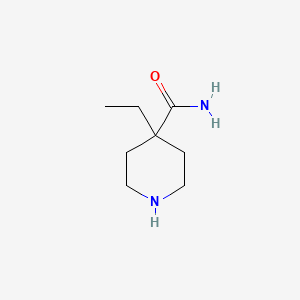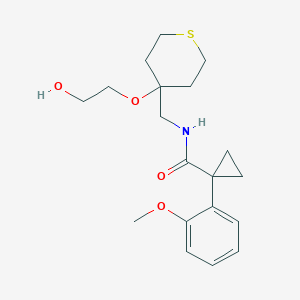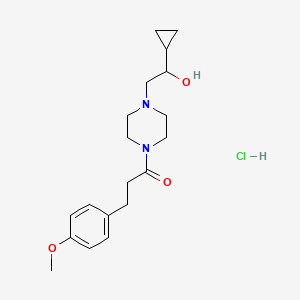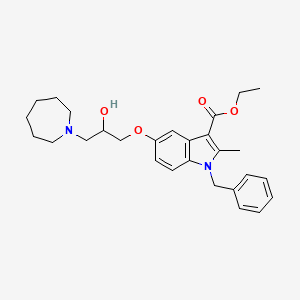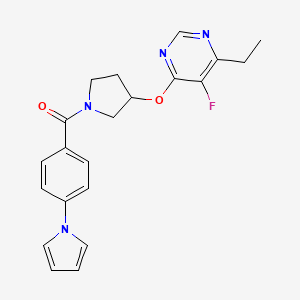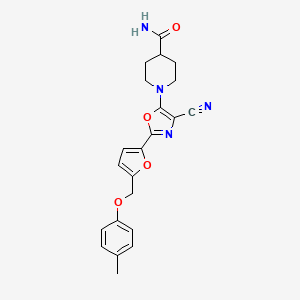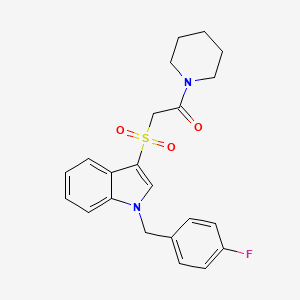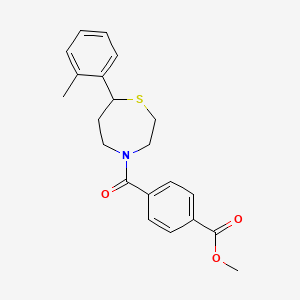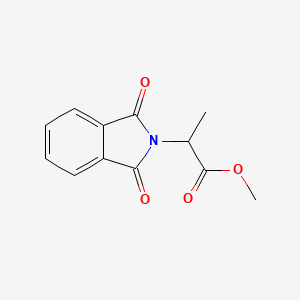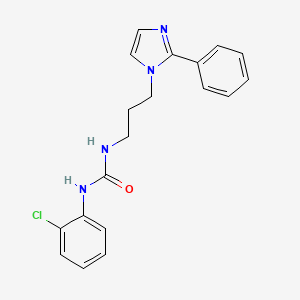
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as CPIPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves the reaction of 2-phenyl-1H-imidazole with 3-bromopropylchloride to form 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride. This intermediate is then reacted with 1-(2-chlorophenyl)urea to form the final product.
Starting Materials
2-phenyl-1H-imidazole, 3-bromopropylchloride, 1-(2-chlorophenyl)urea
Reaction
Step 1: React 2-phenyl-1H-imidazole with 3-bromopropylchloride in the presence of a base such as potassium carbonate to form 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride., Step 2: React 3-(2-phenyl-1H-imidazol-1-yl)propyl chloride with 1-(2-chlorophenyl)urea in the presence of a base such as sodium hydride to form 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea., Step 3: Purify the final product using techniques such as recrystallization or column chromatography.
作用機序
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea exerts its pharmacological effects by inhibiting the activity of the enzyme soluble guanylyl cyclase (sGC). sGC is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea reduces the synthesis of cGMP, leading to vasodilation, anti-inflammatory effects, and neuroprotection.
生化学的および生理学的効果
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have significant biochemical and physiological effects, particularly on the cardiovascular and nervous systems. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to reduce blood pressure and improve blood flow, which can reduce the risk of cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to reduce inflammation, which can further reduce the risk of cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has also been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can be easily synthesized using optimized methods, making it readily available for research. However, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea. One potential area of research is the development of novel 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea in different disease models. Finally, studies are needed to determine the long-term effects of 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea treatment and its potential for clinical translation.
科学的研究の応用
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases. 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPPQDHMRRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
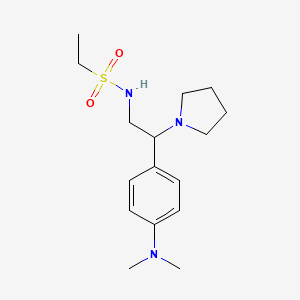
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
